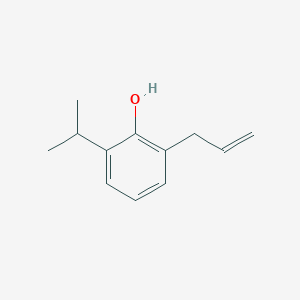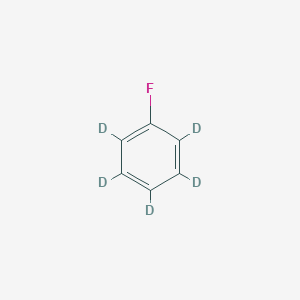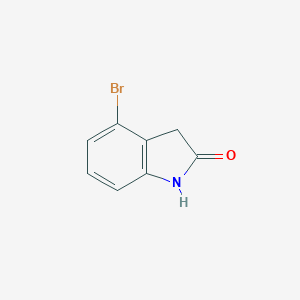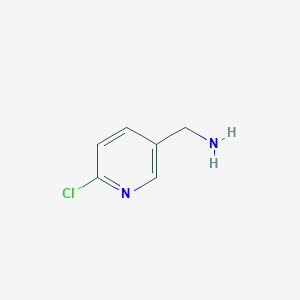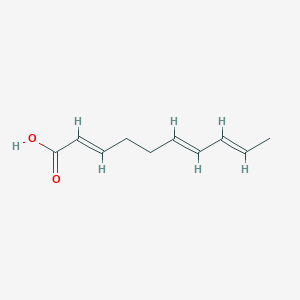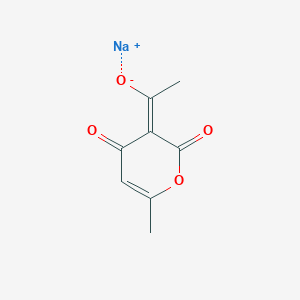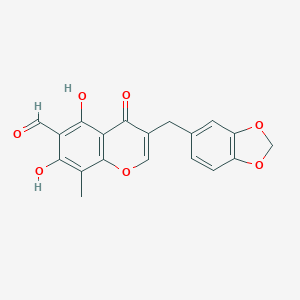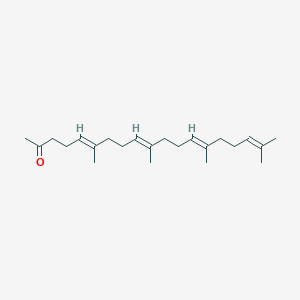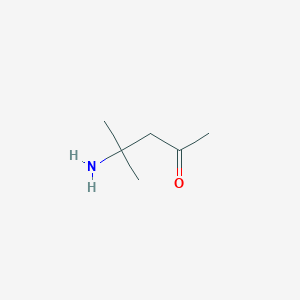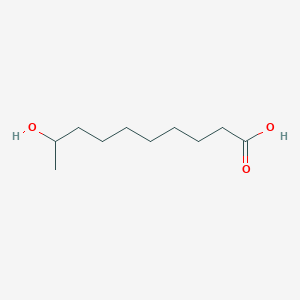
9-Hydroxydecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxydecanoic acid (9-HDA) is a fatty acid that is found in royal jelly, a secretion produced by honeybees. It is a unique compound that has been studied extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Biochemical Synthesis and Industrial Applications
9-Hydroxydecanoic acid and similar hydroxy fatty acids have been the focus of various studies due to their wide range of applications in food, chemical, and cosmetic industries. One study demonstrated the in vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant Escherichia coli, highlighting the potential for biotechnological production of hydroxy fatty acids for industrial applications (Kaprakkaden, Srivastava, & Bisaria, 2017).
Antimicrobial and Antioxidant Properties
Research on monohydroxy tetradecanoic acid isomers, which are structurally related to 9-hydroxydecanoic acid, revealed their potential as novel urease and elastase inhibitors, as well as antioxidants. These properties suggest applications in agriculture, pharmacy, and cosmetic industries (Sokmen, Hasdemir, Yusufoglu, & Yanardag, 2014).
Role in Biological Systems
A study on hydroxy fatty acids from the royal jelly of honeybees, including 9-hydroxy-2E-decenoic acid (9-HDA), a derivative of 9-hydroxydecanoic acid, reveals its crucial role in maintaining caste systems in honeybee colonies. This research provides insight into the biological functions of hydroxy fatty acids in natural systems (Kodai, Nakatani, & Noda, 2011).
Potential in Cancer Research
The antiproliferative activity of 9-hydroxystearic acid, a compound structurally related to 9-hydroxydecanoic acid, against cancer cells has been explored. This research suggests the potential therapeutic applications of hydroxy fatty acids in treating cancer (Calonghi et al., 2019).
Impact on Cardiovascular Health
A study on hydroxyoctadecadienoic acids (HODEs), closely related to 9-hydroxydecanoic acid, reveals their significant role in macrophage differentiation and atherogenesis. Understanding the role of such hydroxy fatty acids could lead to new treatments for atherosclerotic disease (Vangaveti, Baune, & Kennedy, 2010).
Eigenschaften
CAS-Nummer |
1422-27-1 |
|---|---|
Produktname |
9-Hydroxydecanoic acid |
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
9-hydroxydecanoic acid |
InChI |
InChI=1S/C10H20O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
UOQXHXSPGSKEGI-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCC(=O)O)O |
Kanonische SMILES |
CC(CCCCCCCC(=O)O)O |
Andere CAS-Nummern |
1422-27-1 |
Synonyme |
9-DL-Hydroxydecanoic Acid; 9-Hydroxydecanoic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




